![molecular formula C9H9F4N B6265258 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 771580-10-0](/img/new.no-structure.jpg)
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine
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Overview
Description
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine chain
Biochemical Analysis
Cellular Effects
Future studies should focus on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
Future studies should focus on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Reactors: To enhance the efficiency and yield of the reactions by maintaining optimal reaction conditions.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The fluoro and trifluoromethyl groups are generally resistant to reduction, but the amine group can be reduced to form the corresponding alkylamine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)aniline
Comparison:
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an amine group, making it more reactive in certain chemical reactions.
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group, which can participate in different types of reactions compared to the amine group.
- 2-Fluoro-5-(trifluoromethyl)aniline: Lacks the ethanamine chain, making it less versatile in certain synthetic applications.
The uniqueness of 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Biological Activity
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group that significantly influences its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H9F4N, with a molecular weight of approximately 207.17 g/mol. The compound's structure features a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, enhancing its lipophilicity and metabolic stability, which are critical for drug development.
Property | Value |
---|---|
Molecular Formula | C₉H₉F₄N |
Molecular Weight | 207.17 g/mol |
CAS Number | 1098068-03-1 |
Solubility | Soluble in water (as hydrochloride salt) |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding affinity to hydrophobic sites on proteins, which may lead to significant pharmacological effects. Research indicates that similar compounds can modulate enzyme kinetics or receptor activity, making them valuable in drug discovery processes.
Pharmacological Effects
Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory properties: Interaction with specific receptors involved in inflammatory pathways.
- Analgesic effects: Potential modulation of pain pathways through receptor interaction.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Study on Enzyme Modulation:
- Receptor Binding Assays:
Comparative Analysis
A comparison with structurally similar compounds highlights the unique biological activities attributed to the trifluoromethyl substitution:
Compound Name | Unique Features | Biological Activity |
---|---|---|
2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol | Hydroxyl group addition | Potential anti-inflammatory effects |
2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | Lacks fluorine at the 2-position | Different receptor interaction profile |
3-(Trifluoromethyl)aniline | Simple aniline derivative | Limited pharmacological applications |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions: Utilizing appropriate nucleophiles to replace halides on the phenyl ring.
- Reduction Reactions: Converting suitable precursors into the amine form under controlled conditions.
Properties
CAS No. |
771580-10-0 |
---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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